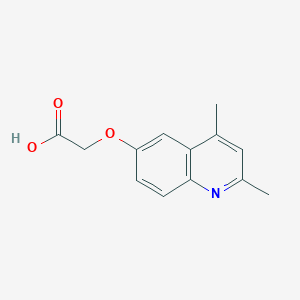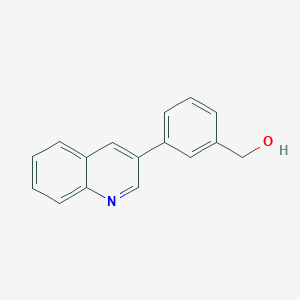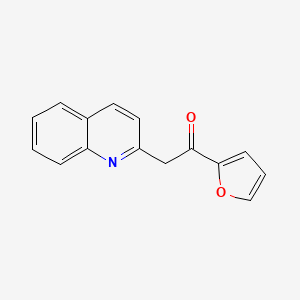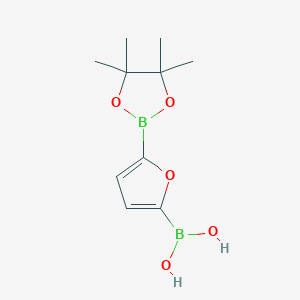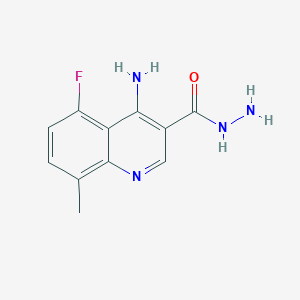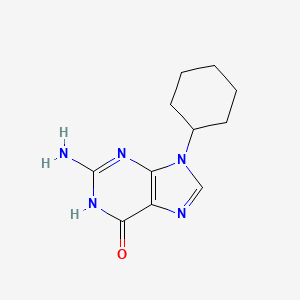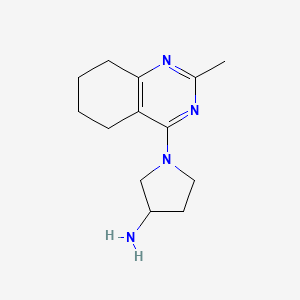
5-Iodo-6-methylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-6-methylpyrazin-2-amine: is a heterocyclic organic compound with the molecular formula C5H6IN3 It is a derivative of pyrazine, characterized by the presence of an iodine atom at the 5th position and a methyl group at the 6th position of the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methylpyrazin-2-amine typically involves the iodination of 6-methylpyrazin-2-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyrazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Iodo-6-methylpyrazin-2-amine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-6-methylpyrazin-2-amine.
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodo-6-methylpyrazin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a useful intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Iodo-6-methylpyrazin-2-amine depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The iodine atom and the pyrazine ring can facilitate binding to these targets, influencing biological pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
6-Methylpyrazin-2-amine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-6-methylpyrazin-2-amine: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.
5-Chloro-6-methylpyrazin-2-amine:
Uniqueness: 5-Iodo-6-methylpyrazin-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in certain chemical and biological applications.
Propiedades
Fórmula molecular |
C5H6IN3 |
|---|---|
Peso molecular |
235.03 g/mol |
Nombre IUPAC |
5-iodo-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H6IN3/c1-3-5(6)8-2-4(7)9-3/h2H,1H3,(H2,7,9) |
Clave InChI |
WAFRUKQWIJQVIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=C1I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




